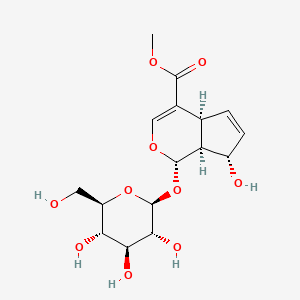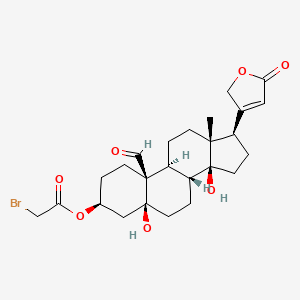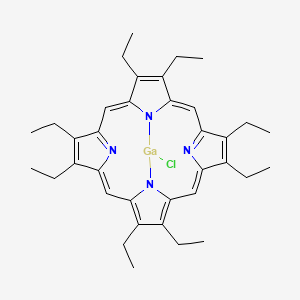
(2-methoxy-4-prop-2-enylphenyl) 2-methylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-methoxy-4-prop-2-enylphenyl) 2-methylprop-2-enoate is an organic compound that belongs to the class of methacrylic acid esters. This compound is characterized by the presence of a methacrylic acid moiety esterified with a phenyl group substituted with a methoxy group and an allyl group. It is used in various chemical and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methacrylic acid 2-methoxy-4-(2-propenyl)phenyl ester typically involves the esterification of methacrylic acid with 2-methoxy-4-(2-propenyl)phenol. This reaction is usually catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of methacrylic acid 2-methoxy-4-(2-propenyl)phenyl ester can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions and higher yields. The esterification process is followed by purification steps such as distillation or recrystallization to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
(2-methoxy-4-prop-2-enylphenyl) 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the ester group.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Alcohols.
Substitution: Various substituted phenyl esters.
Aplicaciones Científicas De Investigación
(2-methoxy-4-prop-2-enylphenyl) 2-methylprop-2-enoate has several scientific research applications:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: It is used in the development of bioactive compounds and drug delivery systems.
Medicine: It is investigated for its potential use in medical adhesives and coatings for medical devices.
Industry: It is used in the production of specialty coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of methacrylic acid 2-methoxy-4-(2-propenyl)phenyl ester involves its ability to undergo polymerization and form cross-linked networks. The methacrylic acid moiety allows for free radical polymerization, while the phenyl ester group provides rigidity and stability to the polymer structure. This compound can interact with various molecular targets, including enzymes and receptors, through its functional groups.
Comparación Con Compuestos Similares
Similar Compounds
- Methacrylic acid 2-hydroxy-3-(4-anilinoanilino)propyl ester
- 2-Propenoic acid, 2-methyl-, 2-propenyl ester
- 2-Propenoic acid, 2-methyl-, 2-hydroxypropyl ester
Uniqueness
(2-methoxy-4-prop-2-enylphenyl) 2-methylprop-2-enoate is unique due to the presence of both methoxy and allyl groups on the phenyl ring. This combination of functional groups provides distinct chemical reactivity and physical properties, making it suitable for specialized applications in polymer chemistry and materials science.
Propiedades
Fórmula molecular |
C14H16O3 |
|---|---|
Peso molecular |
232.27 g/mol |
Nombre IUPAC |
(2-methoxy-4-prop-2-enylphenyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C14H16O3/c1-5-6-11-7-8-12(13(9-11)16-4)17-14(15)10(2)3/h5,7-9H,1-2,6H2,3-4H3 |
Clave InChI |
XMPPFJMRFAHQAJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OC1=C(C=C(C=C1)CC=C)OC |
Sinónimos |
EgMA cpd eugenyl methacrylate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-7-[(1R,2R,3S,4S)-3-[(E,3S)-3-hydroxyoct-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B1256876.png)

![3-[[4-[(4-chlorophenyl)methyl]-4-(hydroxymethyl)-1-piperidinyl]-oxomethyl]-4,5-dihydro-1H-pyridazin-6-one](/img/structure/B1256879.png)





![[(2R,3S,4S,5R,6R)-6-[[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl (Z)-octadec-9-enoate](/img/structure/B1256891.png)




![2-(2,6-dimethyl-4-morpholinyl)-N-[5-[6-(4-morpholinyl)-4-oxo-2-pyranyl]-9H-thioxanthen-2-yl]acetamide](/img/structure/B1256898.png)
